1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

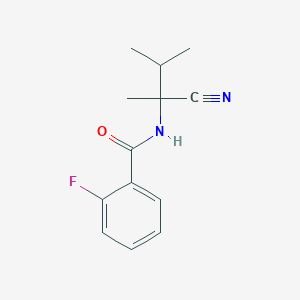

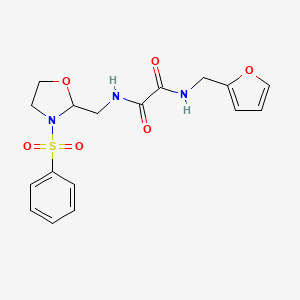

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide is a chemical compound that has been studied in the context of catalysis and drug discovery . It is a versatile compound with multifunctional properties.

Synthesis Analysis

The synthesis of this compound has been reported in the context of creating copper (II) complexes with multidentate ligands . These complexes were characterized by UV–vis spectroscopy, elemental analysis, and electrochemical analysis .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray single crystal diffraction analysis . The compound has a conformation approximating to a Z shape, with the pyridyl rings lying to either side of the central, almost planar diamide residue .Chemical Reactions Analysis

This compound has been used as a catalyst for the direct hydroxylation of benzene to phenol . The catalytic efficiency of these complexes was observed to correlate with their reduction potentials .Applications De Recherche Scientifique

Metal-Organic Frameworks

One notable application of compounds structurally related to 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide is in the formation of metal-organic frameworks (MOFs). For example, a metal-organic supramolecular framework involving similar ligands exhibited unique supramolecular interactions, thermal stability, and solid-state luminescence properties (Wu et al., 2013).

Coordination Polymers

Compounds like this compound are also essential in creating coordination polymers. For instance, coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and silver ions suggest the structure is significantly influenced by the choice of ligand and stoichiometry (Oh et al., 2005).

Crystal Structures Analysis

These compounds are also crucial in analyzing crystal structures. The crystal structures of related compounds have been determined, providing insights into molecular conformations and interactions (Lin et al., 2001).

Aromatic Polyamides Synthesis

In the synthesis of aromatic polyamides, similar compounds play a role. Aromatic polyamides derived from bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids have been developed, showcasing the versatility of such compounds (Yang et al., 1996).

Electropolymerization

These compounds are also used in electropolymerization processes. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene demonstrated the formation of conducting polymers with low oxidation potentials, indicating potential applications in electronic materials (Sotzing et al., 1996).

Supramolecular Chemistry

These compounds find applications in supramolecular chemistry as well. For example, a study demonstrated the synthesis of novel HgII complexes based on pyridine acylamide ligands, which form various supramolecular structures (Zhang et al., 2015).

Catalysis

They are also relevant in catalytic applications. A palladium complex of N,N'-bis(2-pyridinecarboxamide)-1,2-benzene was introduced as an efficient catalyst for the Suzuki–Miyaura coupling reaction, an important reaction in organic synthesis (Gholinejad & Shahsavari, 2014).

Electronic Materials

Additionally, these compounds are significant in the development of electronic materials. The synthesis of hyperbranched aromatic polyamide, which has potential applications in electronic and material sciences, has been reported (Yang et al., 1999).

Photocatalysis

Lastly, they are used in photocatalysis research. Coordination polymers tuned by tri-pyridyl–bis-amide ligands have been studied for their photocatalytic activity, which is crucial for environmental applications (Wang et al., 2013).

Mécanisme D'action

Target of Action

N,N-bis(2-pyridylmethyl)isophthalamide, also known as N,N’-Bis(2-pyridinylmethyl)isophthalamide or 1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide, primarily targets heavy metals such as mercury, cadmium, and lead . These heavy metals are known to cause significant damage to the central nervous system (CNS) in humans .

Mode of Action

N,N-bis(2-pyridylmethyl)isophthalamide interacts with its targets by chelating the heavy metals, forming stable complexes . This interaction reduces the concentration of these heavy metals in the body, thereby mitigating their toxic effects .

Biochemical Pathways

The biochemical pathways affected by N,N-bis(2-pyridylmethyl)isophthalamide involve the detoxification of heavy metals. By chelating these metals, N,N-bis(2-pyridylmethyl)isophthalamide prevents them from interacting with biological molecules and disrupting normal cellular functions . The downstream effects include a reduction in neurotoxicity and oxidative stress .

Pharmacokinetics

It is known that this compound is lipophilic, which may enhance its bioavailability and distribution in the body

Result of Action

The primary result of N,N-bis(2-pyridylmethyl)isophthalamide’s action is the reduction of heavy metal toxicity. In studies, it has been shown to reduce both acute and chronic toxicity of methylmercury . It has also been found to be effective in reducing lead-induced toxicity in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-bis(2-pyridylmethyl)isophthalamide. For instance, the presence of heavy metals in the environment can increase the demand for N,N-bis(2-pyridylmethyl)isophthalamide’s chelating action . Additionally, the compound’s lipophilic nature may influence its stability and efficacy in different physiological environments .

Analyse Biochimique

Biochemical Properties

N,N-bis(2-pyridylmethyl)isophthalamide exhibits preferential binding to ferrous (Fe 2+) iron with a negligible binding affinity to ferric (Fe 3+) iron, indicating a selective chelation of labile iron . It also decreases cellular labile iron and lessens the production of iron-induced reactive oxygen species .

Cellular Effects

N,N-bis(2-pyridylmethyl)isophthalamide has been shown to exert neuroprotective activity in U-87 MG cells exposed to lead acetate (PbAc) . It successfully counteracts Pb-induced neuroinflammation by reducing IL-1β and GFAP expression levels . It also significantly increases ferroportin expression, thereby enhancing the cellular ability to efflux heavy metals .

Molecular Mechanism

The molecular mechanism of N,N-bis(2-pyridylmethyl)isophthalamide involves its high affinity for heavy metals, which allows it to bind and decrease their concentrations . This binding interaction with heavy metals can lead to a decrease in cellular labile iron and a reduction in the production of iron-induced reactive oxygen species .

Temporal Effects in Laboratory Settings

In studies involving the nematode Caenorhabditis elegans, N,N-bis(2-pyridylmethyl)isophthalamide was shown to reduce both acute and chronic toxicity of methylmercury (MeHg) . Co-treatment with N,N-bis(2-pyridylmethyl)isophthalamide achieved maximal efficacy against MeHg toxicity, and even delayed treatment was effective at reducing neurotoxicity .

Dosage Effects in Animal Models

The effects of N,N-bis(2-pyridylmethyl)isophthalamide in animal models have been studied in the context of heavy metal toxicity. In a mouse model of brain iron accumulation, oral administration of N,N-bis(2-pyridylmethyl)isophthalamide for 6 weeks decreased iron accumulation in the brain as well as the liver .

Metabolic Pathways

Its ability to bind heavy metals and decrease their concentrations suggests that it may interact with metabolic pathways involving these metals .

Transport and Distribution

N,N-bis(2-pyridylmethyl)isophthalamide is a lipophilic compound, which suggests that it can readily cross cell membranes . Its ability to increase ferroportin expression indicates that it may influence the transport and distribution of heavy metals within cells .

Propriétés

IUPAC Name |

1-N,3-N-bis(pyridin-2-ylmethyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(23-13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(26)24-14-18-9-2-4-11-22-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSQPSJHVFGECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)

![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)

![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

![2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2683335.png)

![2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683339.png)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)